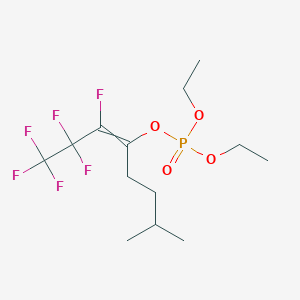
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate is a chemical compound known for its unique structure and properties. It contains multiple fluorine atoms, which contribute to its high reactivity and stability. This compound is used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate typically involves the reaction of hexafluoropropylene oxide with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency. The use of automated systems and continuous monitoring ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated phosphates, while reduction can produce partially fluorinated compounds. Substitution reactions result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate include:
- Diethyl 1,1,2,2,3,3-hexafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propyl phosphate
- N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a phosphate group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
113138-46-8 |
|---|---|
Molecular Formula |
C13H21F6O4P |
Molecular Weight |
386.27 g/mol |
IUPAC Name |
diethyl (1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl) phosphate |
InChI |
InChI=1S/C13H21F6O4P/c1-5-21-24(20,22-6-2)23-10(8-7-9(3)4)11(14)12(15,16)13(17,18)19/h9H,5-8H2,1-4H3 |
InChI Key |
QTAXXKZZTVFQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C(C(C(F)(F)F)(F)F)F)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















